molecular formula C17H22N4O3 B11443072 N'-[(4-ethylcyclohexyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(4-ethylcyclohexyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11443072
M. Wt: 330.4 g/mol
InChI Key: ABIBXAMAEJYHJG-UHFFFAOYSA-N
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Description

N’-[(4-ethylcyclohexyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-ethylcyclohexyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as furfural or furan-2-carboxylic acid.

    Attachment of the carbohydrazide group: This step involves the reaction of the pyrazole-furan intermediate with a suitable hydrazide derivative under mild conditions.

Industrial Production Methods

Industrial production of N’-[(4-ethylcyclohexyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-ethylcyclohexyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrazide group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazide derivatives.

Scientific Research Applications

N’-[(4-ethylcyclohexyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with unique properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N’-[(4-ethylcyclohexyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-methylcyclohexyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
  • N’-[(4-ethylcyclohexyl)carbonyl]-3-(thiophene-2-yl)-1H-pyrazole-5-carbohydrazide
  • N’-[(4-ethylcyclohexyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-4-carbohydrazide

Uniqueness

N’-[(4-ethylcyclohexyl)carbonyl]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

N'-(4-ethylcyclohexanecarbonyl)-5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C17H22N4O3/c1-2-11-5-7-12(8-6-11)16(22)20-21-17(23)14-10-13(18-19-14)15-4-3-9-24-15/h3-4,9-12H,2,5-8H2,1H3,(H,18,19)(H,20,22)(H,21,23)

InChI Key

ABIBXAMAEJYHJG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(=O)NNC(=O)C2=NNC(=C2)C3=CC=CO3

solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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